molecular formula C9H8BrClN2O B14575339 2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro- CAS No. 61548-59-2

2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro-

Cat. No.: B14575339
CAS No.: 61548-59-2
M. Wt: 275.53 g/mol
InChI Key: YBUNVPAMAJADON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro- is a synthetic organic compound belonging to the quinolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro- typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of bromine and chlorine atoms into the quinolinone structure.

    Amination: Introduction of the amino group at the 3-position.

    Reduction: Reduction of the quinolinone to the dihydroquinolinone form.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:

    Batch processing: For small to medium-scale production.

    Continuous flow processing: For large-scale production, offering better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: Conversion to quinolinone derivatives.

    Reduction: Further reduction to tetrahydroquinolinone.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield quinolinone derivatives.

    Reduction: May yield tetrahydroquinolinone derivatives.

    Substitution: May yield various substituted quinolinone derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway interference: Disrupting specific biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone: The parent compound without the amino, bromo, and chloro substitutions.

    3-aminoquinolinone: A similar compound with an amino group at the 3-position.

    6-bromoquinolinone: A similar compound with a bromine atom at the 6-position.

    7-chloroquinolinone: A similar compound with a chlorine atom at the 7-position.

Uniqueness

2(1H)-Quinolinone, 3-amino-6-bromo-7-chloro-3,4-dihydro- is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs.

Properties

CAS No.

61548-59-2

Molecular Formula

C9H8BrClN2O

Molecular Weight

275.53 g/mol

IUPAC Name

3-amino-6-bromo-7-chloro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H8BrClN2O/c10-5-1-4-2-7(12)9(14)13-8(4)3-6(5)11/h1,3,7H,2,12H2,(H,13,14)

InChI Key

YBUNVPAMAJADON-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=CC(=C(C=C21)Br)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.